4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinylsulfonyl group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-methylbenzoic acid, is converted to 4-methylbenzoyl chloride using thionyl chloride.
Introduction of the Morpholinylsulfonyl Group: The benzoyl chloride is then reacted with morpholine and sulfur trioxide to introduce the morpholinylsulfonyl group.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers may use it to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the tetrahydrofuran-2-ylmethyl group.
3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methyl group on the benzene ring.
4-methyl-3-(morpholin-4-ylsulfonyl)-N-methylbenzamide: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.
Uniqueness
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of both the morpholinylsulfonyl and tetrahydrofuran-2-ylmethyl groups. This combination of functional groups imparts specific chemical properties and biological activities that are not found in the similar compounds listed above.
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-4-5-14(17(20)18-12-15-3-2-8-24-15)11-16(13)25(21,22)19-6-9-23-10-7-19/h4-5,11,15H,2-3,6-10,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJCNCBJGVGAGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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